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molecular formula C8H7Cl2NO2 B1596351 N-(3,4-dichlorophenyl)glycine CAS No. 65051-17-4

N-(3,4-dichlorophenyl)glycine

Cat. No. B1596351
M. Wt: 220.05 g/mol
InChI Key: BBWWOXQXCLAUKG-UHFFFAOYSA-N
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Patent
US04151300

Procedure details

A solution of 27.5 g (0.125 mol) of 3,4-dichloroanilinoacetic acid, 190 ml of dichloroethane, 15 ml (0.2 mol) of ethanol and 1.5 ml of concentrated H2SO4 is heated for 4 hours under reflux. It is washed with water and with dilute sodium bicarbonate, dried and evaporated to dryness in vacuo. The ester is recrystallised from ethanol and is obtained in a yield of 78%. It melts at 103°-104° C.
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[Cl:13])[NH:5][CH2:6][C:7]([OH:9])=[O:8].[CH2:14](O)[CH3:15].OS(O)(=O)=O>ClC(Cl)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[Cl:13])[NH:5][CH2:6][C:7]([O:9][CH2:14][CH3:15])=[O:8]

Inputs

Step One
Name
Quantity
27.5 g
Type
reactant
Smiles
ClC=1C=C(NCC(=O)O)C=CC1Cl
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1.5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
190 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
WASH
Type
WASH
Details
It is washed with water and with dilute sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The ester is recrystallised from ethanol
CUSTOM
Type
CUSTOM
Details
is obtained in a yield of 78%

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(NCC(=O)OCC)C=CC1Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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